PKI-179 hydrochloride

Description

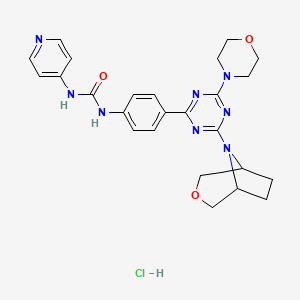

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMURGIZAFELTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PKI-179 Hydrochloride: A Technical Guide to its Mechanism of Action in the PI3K/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-179 hydrochloride is a potent, orally bioavailable, second-generation small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As an ATP-competitive inhibitor, PKI-179 targets the kinase domains of both PI3K and mTOR, crucial components of a signaling pathway frequently dysregulated in cancer. This deregulation leads to uncontrolled cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of PKI-179, including its in vitro and in vivo activities, and detailed methodologies for the key experiments used to characterize this inhibitor.

Introduction to the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, the better-characterized complex, directly regulates protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. Given the central role of this pathway in cancer, inhibitors that can simultaneously target both PI3K and mTOR, such as PKI-179, are of significant therapeutic interest.

Mechanism of Action of PKI-179

PKI-179 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of its target enzymes, thereby preventing the phosphorylation of their substrates. By targeting both PI3K and mTOR, PKI-179 effectively shuts down this critical signaling pathway at two key nodes.

A computational study has provided insights into the binding mode of PKI-179 with PI3Kγ and mTOR. The study suggests that the inhibitor interacts with key residues within the catalytic sites of both proteins. Specifically, Ala-805 in PI3Kγ and Ile-2163 in mTOR were identified as crucial for binding. The structural similarity in the catalytic sites of PI3K and mTOR helps to explain the dual inhibitory activity of PKI-179.

The functional consequence of this dual inhibition is the suppression of the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activities of PKI-179.

Table 1: In Vitro Biochemical Activity of PKI-179

| Target | IC50 (nM) |

| PI3K-α | 8[2][4] |

| PI3K-β | 24[2][4] |

| PI3K-γ | 74[2][4] |

| PI3K-δ | 77[2][4] |

| mTOR | 0.42[2][4] |

| PI3Kα mutant (E545K) | 14[2][4] |

| PI3Kα mutant (H1047R) | 11[2][4] |

Table 2: In Vitro Cellular Activity of PKI-179

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 22[4] |

| PC-3 | Prostate Cancer | 29[4] |

Table 3: In Vivo Oral Bioavailability of PKI-179

| Species | Oral Bioavailability (%) |

| Nude Mouse | 98[2] |

| Rat | 46[2] |

| Monkey | 38[2] |

| Dog | 61[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of PKI-179. These represent standardized protocols commonly employed in the field.

PI3K and mTOR Kinase Assays (HTRF/TR-FRET)

Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the in vitro potency of kinase inhibitors.

-

Principle: These assays measure the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an allophycocyanin (APC) or other suitable fluorophore-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor. The resulting signal is proportional to the kinase activity.

-

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

-

Biotinylated PIP2 (for PI3K assays) or a suitable protein substrate (e.g., GST-4E-BP1 for mTOR assays).

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

This compound dissolved in DMSO.

-

Europium-labeled anti-PIP3 antibody (for PI3K assays) or anti-phospho-4E-BP1 antibody (for mTOR assays).

-

Streptavidin-APC (for PI3K assays) or GFP-tagged substrate.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of PKI-179 in DMSO.

-

In a 384-well plate, add the assay buffer, kinase, and substrate.

-

Add the PKI-179 dilutions or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase to accurately determine the IC50 of ATP-competitive inhibitors.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Eu-labeled antibody and streptavidin-APC or allow for binding to GFP-tagged substrate).

-

Incubate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (MTT or CellTiter-Glo)

Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.

-

Principle:

-

MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

-

CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP.

-

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-361, PC-3).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidic isopropanol).

-

CellTiter-Glo® Reagent.

-

Microplate reader (for absorbance or luminescence).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PKI-179 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of PKI-179 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

For CellTiter-Glo Assay:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing a direct measure of the inhibitor's effect on the signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the proteins of interest and their phosphorylated forms.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with various concentrations of PKI-179 or DMSO for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of PKI-179 on the phosphorylation of the target proteins.

-

In Vivo Tumor Xenograft Study

Xenograft studies in immunocompromised mice are used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line (e.g., MDA-MB-361).

-

Matrigel (optional, to aid tumor formation).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PKI-179 (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule (e.g., once daily).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target inhibition in vivo).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of PKI-179.

-

Visualizations

Caption: The PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.

Caption: Workflow for the preclinical characterization of PKI-179.

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway with promising anti-neoplastic activity. Its mechanism of action as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. The ability of PKI-179 to potently inhibit both PI3K and mTOR underscores the therapeutic potential of dual-targeting strategies for cancers with a dysregulated PI3K/mTOR pathway.

References

Technical Guide: PKI-179 Hydrochloride - A Dual PI3K/mTOR Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a second-generation, ATP-competitive small molecule inhibitor. Its chemical identity is well-defined and characterized by the following properties.

| Identifier | Value |

| IUPAC Name | 1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride |

| Molecular Formula | C₂₅H₂₉ClN₈O₃ |

| Molecular Weight | 525.0 g/mol |

| CAS Number | 1463510-35-1 |

| SMILES | C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl |

| InChI Key | JNMURGIZAFELTR-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (~2.5 mg/ml) and DMF (~2 mg/ml). Sparingly soluble in aqueous buffers. |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many human cancers. PKI-179 is a dual inhibitor, targeting both PI3K and mTOR, which can lead to a more potent and durable anti-tumor response compared to inhibitors that target a single node in the pathway.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. It is also orally bioavailable and shows anti-tumor efficacy in vivo.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against various PI3K isoforms and mTOR have been determined in enzymatic assays.

| Target | IC₅₀ (nM) |

| PI3K-α | 8 |

| PI3K-β | 24 |

| PI3K-γ | 74 |

| PI3K-δ | 77 |

| PI3K-α (E545K mutant) | 14 |

| PI3K-α (H1047R mutant) | 11 |

| mTOR | 0.42 |

PKI-179 exhibits high selectivity for PI3K and mTOR, with IC₅₀ values greater than 30 µM against a panel of 361 other kinases. It does show some activity against the cytochrome P450 isoform CYP2C8 (IC₅₀ = 3 µM).

In Vitro Anti-proliferative Activity

The anti-proliferative effects of PKI-179 have been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-MB-361 | Breast Cancer | 22 |

| PC-3 | Prostate Cancer | 29 |

In Vivo Efficacy and Oral Bioavailability

This compound has demonstrated significant anti-tumor activity in a mouse xenograft model of human breast cancer (MDA-MB-361). Dosing at 50 mg/kg resulted in pronounced tumor growth arrest. The compound is well-tolerated, with no significant weight loss observed in the tested animals.

The oral bioavailability of PKI-179 has been assessed in multiple species.

| Species | Oral Bioavailability (%) |

| Nude Mouse | 98 |

| Rat | 46 |

| Monkey | 38 |

| Dog | 61 |

Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the activity of this compound.

PI3K HTRF® Kinase Assay

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibitory activity of compounds against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

PI3K assay buffer

-

GST-tagged GRP1

-

Anti-GST antibody labeled with Lumi4-Tb cryptate

-

Streptavidin-XL665

-

This compound

-

384-well low-volume plates

-

HTRF®-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in the assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate the plate at room temperature for 30 minutes.

-

Stop the reaction by adding 5 µL of the HTRF® detection mix containing GST-GRP1, Lumi4-Tb anti-GST, and Streptavidin-XL665.

-

Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.

-

Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method for assessing the anti-proliferative effects of this compound on cancer cells.

Materials:

-

MDA-MB-361 or PC-3 cells

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

MDA-MB-361 human breast cancer cells

-

Matrigel

-

This compound

-

Vehicle solution

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously implant 5 x 10⁶ MDA-MB-361 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or the vehicle solution to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosing schedule (e.g., daily or every 3 days).

-

Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue the treatment for a predetermined period (e.g., 4 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental and Developmental Workflow

The development of a kinase inhibitor like PKI-179 typically follows a structured workflow, from initial discovery to preclinical and clinical evaluation. A phase 1 clinical trial for an advanced malignant solid tumor was initiated in 2010 (NCT00997360).

Technical Guide to PKI-179 Hydrochloride: A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PKI-179 hydrochloride, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development efforts in oncology and related fields.

Core Compound Information

| Property | Value |

| Product Name | This compound |

| CAS Number | 1463510-35-1[1][2] |

| Molecular Formula | C₂₅H₂₈N₈O₃ • HCl[1][2] |

| Molecular Weight | 525.0 g/mol [2] |

Quantitative Biological Activity

This compound demonstrates potent inhibitory activity against PI3K isoforms and mTOR, as well as robust anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.

In Vitro Enzymatic Inhibition

| Target | IC₅₀ (nM) |

| PI3Kα | 8[3] |

| PI3Kβ | 24[3] |

| PI3Kδ | 17[4] |

| PI3Kγ | 74[3] |

| PI3Kα (E545K mutant) | 14[3] |

| PI3Kα (H1047R mutant) | 11[3] |

| mTOR | 0.42[3] |

Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-361 | Breast Cancer | 22[4] |

| PC3MM2 | Prostate Cancer | 29[4] |

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

PKI-179 exerts its anti-tumor effects by dually inhibiting PI3K and mTOR, two critical nodes in a signaling pathway that is frequently hyperactivated in cancer. This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the points of inhibition by PKI-179 within this cascade.

Experimental Protocols

While specific, detailed protocols for PKI-179 are proprietary, the methodologies employed are standard in preclinical drug development. Below are generalized protocols for the key assays used to characterize this inhibitor.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay is used to determine the IC₅₀ values of a compound against specific kinases.

-

Reagents and Materials : Recombinant human PI3K and mTOR kinases, appropriate lipid substrates (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

A serial dilution of this compound is prepared in a suitable solvent like DMSO.

-

The kinase, substrate, and inhibitor are incubated together in a reaction buffer at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and the amount of product (e.g., ADP) is quantified using a luminescence-based detection system.

-

The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

-

Cell Proliferation Assay (General Protocol using WST-1)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Culture : Cancer cell lines (e.g., MDA-361, PC3MM2) are cultured in appropriate media and conditions.

-

Procedure :

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Following treatment, a tetrazolium salt-based reagent (like WST-1) is added to each well.

-

Viable cells with active metabolism will convert the WST-1 reagent into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ is determined.

-

In Vivo Tumor Xenograft Model (General Methodology)

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Procedure :

-

Human cancer cells (e.g., MDA-361) are subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into control and treatment groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[4]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunoblotting to assess target engagement).

-

This guide provides foundational information for researchers working with this compound. For further details, consulting the primary literature is recommended.

References

The Genesis of a Dual-Action Inhibitor: A Technical Guide to the Synthesis and Discovery of PKI-179

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, discovery, and preclinical evaluation of PKI-179, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key oncogenic signaling pathway, PKI-179 represents a significant advancement in the development of targeted cancer therapies. This document details the quantitative biochemical and cellular activity of PKI-179, outlines the experimental protocols for its characterization, and visualizes the intricate signaling pathways and discovery workflow.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][5] Inhibition of individual components of this pathway, such as PI3K or mTOR alone, has shown clinical promise. However, the intricate feedback loops within the pathway can lead to compensatory activation and therapeutic resistance.[6][7] For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling.[6] This has driven the development of dual inhibitors that simultaneously target both PI3K and mTOR, aiming for a more complete and durable blockade of the pathway and potentially overcoming resistance mechanisms.[8] PKI-179 emerged from these efforts as a second-generation, ATP-competitive inhibitor with potent activity against both PI3K and mTOR kinases.[9][10]

Synthesis and Discovery of PKI-179

PKI-179 was developed through the strategic modification of a lead compound, PKI-587. The discovery process involved the synthesis and evaluation of a series of mono-morpholino 1,3,5-triazine derivatives.[2] The key structural change from PKI-587 to PKI-179 was the replacement of one of the bis-morpholine moieties with a 3-oxa-8-azabicyclo[3.2.1]octane group, a modification that also resulted in a reduction in molecular weight.[2] This alteration yielded an orally efficacious dual PI3K/mTOR inhibitor.[2]

While the direct synthesis of PKI-179 is detailed in proprietary documents, the stereoselective synthesis of its active metabolite provides significant insight into the probable synthetic route.[1] The synthesis likely involves a multi-step process culminating in the coupling of the core triazine scaffold with the morpholine and the 3-oxa-8-azabicyclo[3.2.1]octane moieties, followed by the addition of the urea-linked phenyl-pyridine group.

Logical Workflow for the Discovery of PKI-179

Caption: Logical workflow for the discovery and development of PKI-179.

Quantitative Data

The following tables summarize the key quantitative data for PKI-179, demonstrating its potent and dual inhibitory activity, as well as its preclinical efficacy.

Table 1: In Vitro Inhibitory Activity of PKI-179

| Target | IC50 (nM) |

| PI3K-α | 8[11][12] |

| PI3K-β | 24[11][12] |

| PI3K-γ | 74[11][12] |

| PI3K-δ | 77[11][12] |

| PI3K-α (E545K mutant) | 14[11][12] |

| PI3K-α (H1047R mutant) | 11[11][12] |

| mTOR | 0.42[11][12] |

Table 2: Cellular Activity of PKI-179

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 22[11] |

| PC3 | Prostate Cancer | 29[11] |

Table 3: Pharmacokinetic Properties of PKI-179

| Species | Oral Bioavailability (%) | Half-life (min) |

| Nude Mouse | 98[3] | >60[3] |

| Rat | 46[3] | >60[3] |

| Monkey | 38[3] | >60[3] |

| Dog | 61[3] | >60[3] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize PKI-179. These are generalized protocols and may require optimization for specific laboratory conditions.

PI3K and mTOR Kinase Assays

Objective: To determine the in vitro inhibitory activity of PKI-179 against PI3K isoforms and mTOR.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used. A suitable substrate, such as phosphatidylinositol (PI) for PI3K or a peptide substrate for mTOR, is prepared in an appropriate assay buffer.

-

Compound Dilution: PKI-179 is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of PKI-179 in a microplate format. The reaction is typically initiated by the addition of ATP.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This is often achieved using a luminescence-based assay that measures the amount of ADP produced (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies in an ELISA or TR-FRET format.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the effect of PKI-179 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-361, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of PKI-179 and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

MTS Assay: A similar principle to the MTT assay but uses a water-soluble tetrazolium salt, simplifying the procedure.

-

Resazurin (alamarBlue) Assay: A redox indicator that fluoresces upon reduction by viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The IC50 values for cell proliferation are determined from the dose-response curves.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of PKI-179 in a mouse model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-361) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

Compound Administration: Mice are randomized into vehicle control and treatment groups. PKI-179 is administered orally at various doses (e.g., 5-50 mg/kg) once daily.[3]

-

Efficacy and Tolerability Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored to assess toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the in vivo inhibition of the PI3K/mTOR pathway through methods like Western blotting for phosphorylated downstream targets (e.g., p-Akt, p-S6).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Signaling Pathway and Mechanism of Action

PKI-179 exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is activated by growth factors and hormones, leading to a cascade of phosphorylation events that promote cell growth and survival.

PI3K/AKT/mTOR Signaling Pathway and Inhibition by PKI-179

Caption: PI3K/AKT/mTOR pathway and the dual inhibitory action of PKI-179.

By inhibiting both PI3K and mTOR (within both mTORC1 and mTORC2 complexes), PKI-179 effectively shuts down this critical signaling network, leading to decreased protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.

Conclusion

PKI-179 is a potent, orally efficacious dual PI3K/mTOR inhibitor that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, targeting two key nodes in the PI3K/AKT/mTOR pathway, provides a strong rationale for its development as a cancer therapeutic. The data presented in this whitepaper support the continued investigation of PKI-179 in clinical settings for the treatment of various solid tumors. A Phase I clinical trial has been conducted to evaluate the maximum tolerated dose of PKI-179 in patients with solid tumors.[13] The detailed experimental protocols and comprehensive data provided herein serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKI-179 Datasheet DC Chemicals [dcchemicals.com]

- 9. Services - Translational Laboratory | Resources for Cancer Researchers [research.umgccc.org]

- 10. medkoo.com [medkoo.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

PKI-179 Hydrochloride: A Technical Guide to Target Binding and Kinase Selectivity

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinase selectivity of PKI-179 hydrochloride, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). PKI-179 acts as an ATP-competitive inhibitor, targeting key nodes in the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document collates in vitro and in-cell data, details representative experimental methodologies, and visualizes the compound's mechanism of action.

Target Binding and Potency

PKI-179 demonstrates potent inhibitory activity against Class I PI3K isoforms and mTOR. Its efficacy extends to common activating mutants of PI3Kα, making it a compound of significant interest for oncology research. The inhibitor was developed as a second-generation compound, refined from earlier molecules to improve oral bioavailability and efficacy.

In Vitro Enzymatic Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against its primary kinase targets in enzymatic assays. The data highlights a particularly strong inhibition of mTOR and PI3Kα.

| Target Kinase | IC₅₀ (nM) |

| mTOR | 0.42 |

| PI3Kα | 8 |

| PI3Kα (E545K mutant) | 14 |

| PI3Kα (H1047R mutant) | 11 |

| PI3Kβ | 24 |

| PI3Kδ | 17 |

| PI3Kγ | 74 |

Cellular Activity

PKI-179 effectively inhibits cell proliferation in cancer cell lines that are dependent on the PI3K/mTOR pathway.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MDA-361 | Breast Cancer | 22 |

| PC3MM2 | Prostate Cancer | 29 |

Kinase Selectivity Profile

A key attribute of a high-quality chemical probe or drug candidate is its selectivity. PKI-179 has been shown to be highly selective for PI3K and mTOR. In a broad kinase panel screening, it displayed minimal activity against 361 other kinases at concentrations up to 50 μM. Similarly, it showed low activity against hERG (IC₅₀ > 30 μM) and most cytochrome P450 (CYP) isoforms (IC₅₀s > 30 μM), although some activity was noted for CYP2C8 (IC₅₀ = 3 μM). This high degree of selectivity minimizes the potential for off-target effects, making PKI-179 a valuable tool for studying the PI3K/mTOR pathway.

Signaling Pathway Inhibition

PKI-179 exerts its anti-proliferative effects by blocking the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, survival, and metabolism. The diagram below illustrates the canonical pathway and highlights the dual inhibition points of PKI-179.

Technical Guide: Pharmacokinetics and Oral Bioavailability of PKI-179 Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals Subject: PKI-179 Hydrochloride (A dual PI3K/mTOR inhibitor)

Disclaimer: This document synthesizes available information on PKI-179. Specific quantitative pharmacokinetic values (such as Cmax, Tmax, AUC, and absolute oral bioavailability) are not detailed in the abstracts of the primary literature accessed. Therefore, the tables and protocols presented are based on established methodologies for preclinical pharmacokinetic studies of similar small molecule inhibitors.

Introduction

PKI-179 is a second-generation, ATP-competitive small molecule inhibitor that demonstrates potent activity against both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] As a dual inhibitor, PKI-179 targets key nodes in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cellular growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] PKI-179 has been identified as an orally efficacious compound, suggesting it possesses the potential for convenient administration in clinical settings.[1]

Mechanism of Action: PI3K/mTOR Signaling Pathway

PKI-179 exerts its therapeutic effect by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[2] The simplified signaling cascade below illustrates the points of intervention by PKI-179.

Pharmacokinetic Profile

While the primary literature confirms PKI-179 is orally efficacious, specific quantitative data from preclinical studies in species such as mice or rats were not available in the public abstracts reviewed.[1] A typical pharmacokinetic study would aim to characterize the parameters listed in the table below following intravenous (IV) and oral (PO) administration.

Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice

| Parameter | Intravenous (IV) | Oral (PO) | Unit | Description |

|---|---|---|---|---|

| Dose | e.g., 5 | e.g., 20 | mg/kg | Administered dose of the compound. |

| Cmax | N/A | Data N/A | ng/mL | Maximum observed plasma concentration. |

| Tmax | N/A | Data N/A | h | Time to reach Cmax. |

| AUC(0-t) | Data N/A | Data N/A | ng*h/mL | Area under the plasma concentration-time curve from time 0 to the last measured time point. |

| AUC(0-inf) | Data N/A | Data N/A | ng*h/mL | Area under the plasma concentration-time curve from time 0 extrapolated to infinity. |

| t1/2 | Data N/A | Data N/A | h | Elimination half-life. |

| CL | Data N/A | N/A | mL/min/kg | Clearance. |

| Vdss | Data N/A | N/A | L/kg | Volume of distribution at steady state. |

| F (%) | N/A | Data N/A | % | Oral Bioavailability. |

Note: N/A stands for "Not Applicable" or "Not Available in Searched Literature". Values are illustrative placeholders.

Experimental Protocols for Pharmacokinetic Assessment

The following sections describe a standard methodology for conducting a preclinical pharmacokinetic study of an orally administered compound like PKI-179 in a rodent model.

Animal Model

-

Species: CD-1 or BALB/c mice.

-

Sex: Male or Female.

-

Age/Weight: 8-10 weeks / 20-25 g.

-

Housing: Animals are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Animals are typically fasted overnight prior to dosing.

Dosing and Administration

-

Formulation: this compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

-

Intravenous (IV) Administration: The compound is administered as a single bolus dose via the tail vein to a cohort of animals to determine clearance and volume of distribution.

-

Oral (PO) Administration: The compound is administered as a single dose via oral gavage to a separate cohort of animals.

Sample Collection

-

Method: Serial blood samples (approximately 20-30 µL) are collected from each mouse at specific time points.

-

Time Points (PO): Pre-dose (0 h), and typically at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Time Points (IV): Pre-dose (0 h), and typically at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of PKI-179 are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Procedure: This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection. A standard curve with known concentrations of PKI-179 is used for quantification.

Data Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

-

Calculations:

-

Cmax and Tmax are determined directly from the observed plasma concentration-time data.

-

AUC is calculated using the linear trapezoidal rule.

-

Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Visualized Experimental Workflow

The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.

Oral Bioavailability

The designation of PKI-179 as "orally efficacious" in the literature suggests that upon oral administration, the compound is absorbed from the gastrointestinal tract and reaches systemic circulation at concentrations sufficient to elicit a pharmacological effect in vivo.[1]

The absolute oral bioavailability (F%) quantifies the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dose selection and route of administration for clinical trials. Low oral bioavailability can be due to several factors, including poor absorption, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein. While the specific bioavailability of PKI-179 is not publicly documented, its efficacy in oral models points to a favorable absorption and metabolism profile.

Conclusion

PKI-179 is a promising dual PI3K/mTOR inhibitor with documented oral efficacy. A comprehensive understanding of its pharmacokinetic properties is essential for its continued development. This guide outlines the standard methodologies and data analysis workflows used to characterize the absorption, distribution, metabolism, and excretion of such a compound. While specific quantitative data for this compound are not publicly available, the described protocols provide a robust framework for the preclinical studies necessary to advance novel therapeutic agents toward clinical investigation.

References

- 1. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. A structural insight into the inhibitory mechanism of an orally active PI3K/mTOR dual inhibitor, PKI-179 using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

PKI-179 Hydrochloride: An In-Depth Profile of PI3K Isoform Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vitro inhibitory activity of PKI-179 hydrochloride against phosphoinositide 3-kinase (PI3K) isoforms. PKI-179 is recognized as a potent, ATP-competitive dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR). Understanding its specific activity against the different Class I PI3K isoforms (α, β, δ, γ) is critical for its development and application in targeted cancer therapy.

Data Presentation: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available in vitro IC50 values for this compound against Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 1 |

| PI3Kβ (p110β) | Data not available |

| PI3Kδ (p110δ) | Data not available |

| PI3Kγ (p110γ) | Data not available |

Note: While PKI-179 is established as a potent PI3Kα inhibitor, comprehensive public data on its inhibitory activity against the β, δ, and γ isoforms is limited. Further investigation is required for a complete selectivity profile.

PI3K Signaling Pathway

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The following diagram illustrates the canonical pathway, highlighting the central role of the different PI3K isoforms.

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Protocols: IC50 Determination

The determination of in vitro IC50 values for PI3K inhibitors like PKI-179 typically involves a biochemical kinase assay. The following protocol outlines a representative method.

1. Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of a specific PI3K isoform in vitro.

2. Materials and Reagents:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

This compound, serially diluted

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)

-

Lipid vesicles containing PIP2

-

Stop solution (e.g., EDTA)

-

Detection system (e.g., scintillation counter, filter-binding apparatus, or luminescence-based ATP detection kit like Kinase-Glo®)

3. Experimental Workflow Diagram:

Caption: Workflow for in vitro PI3K kinase IC50 determination.

4. Step-by-Step Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific recombinant PI3K isoform, and the lipid substrate vesicles (PIP2).

-

Inhibitor Incubation: Add the serially diluted PKI-179 or vehicle control (e.g., DMSO) to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.

-

Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP (and radiolabeled ATP, if using that detection method).

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., room temperature or 30°C). The reaction time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions essential for kinase activity.

-

Product Detection: The amount of phosphorylated product (PIP3) is quantified. The method of detection depends on the assay format:

-

Radiometric: If using [γ-³²P]ATP or [γ-³³P]ATP, the radiolabeled PIP3 product is separated from the unreacted ATP (e.g., via filter binding or chromatography) and quantified using a scintillation counter.

-

Luminescence-based: Alternatively, a non-radioactive method can be used, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

-

Data Analysis:

-

The raw data (e.g., counts per minute, relative light units) are converted to percent inhibition relative to the vehicle control.

-

Percent inhibition is plotted against the logarithm of the PKI-179 concentration.

-

A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the data and calculate the IC50 value.

-

This guide provides a foundational understanding of the inhibitory profile of PKI-179 against PI3K isoforms. For researchers, a complete profiling against all Class I isoforms using standardized biochemical assays is a crucial next step to fully elucidate its selectivity and potential therapeutic window.

Initial Studies on PKI-179 Hydrochloride in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on PKI-179 hydrochloride, a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data and methodologies presented are collated from publicly available scientific resources, offering a foundational understanding of the compound's activity in cancer cell lines.

Introduction

PKI-179 is an orally bioavailable small molecule that targets two key nodes in a critical signaling pathway frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[3] By simultaneously inhibiting both PI3K and mTOR, PKI-179 has the potential to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2] Initial studies have focused on characterizing its enzymatic and cellular activity, providing a rationale for its further development as a potential anti-cancer therapeutic.

Mechanism of Action

PKI-179 functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[4] The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates Akt.[3] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3] PKI-179's dual inhibition of PI3K and mTOR effectively shuts down this signaling cascade at two critical points, leading to the suppression of cancer cell proliferation and survival.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms, mTOR, and select cancer cell lines.

Table 1: In Vitro Enzymatic Inhibitory Activity of PKI-179 [4][5][6][7][8][9]

| Target Enzyme | IC50 (nM) |

| PI3Kα | 8 |

| PI3Kβ | 24 |

| PI3Kδ | 17 |

| PI3Kγ | 74 |

| PI3Kα (E545K mutant) | 14 |

| PI3Kα (H1047R mutant) | 11 |

| mTOR | 0.42 |

Table 2: In Vitro Anti-proliferative Activity of PKI-179 [5][8]

| Cancer Cell Line | Tissue of Origin | IC50 (nM) |

| MDA-361 | Breast Cancer | 22 |

| PC3MM2 | Prostate Cancer | 29 |

Experimental Protocols

Detailed experimental protocols from the initial studies on PKI-179 are not fully available in the public domain. However, the following are representative, detailed methodologies for the key experiments that were likely performed, based on standard laboratory practices.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This assay is used to determine the concentration of an inhibitor (e.g., PKI-179) required to reduce the activity of a specific kinase by 50% (IC50).

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP and substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).

-

This compound dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.

-

The kinase, substrate, and inhibitor are added to the wells of a microplate and incubated for a short period (e.g., 15 minutes) at room temperature.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (Representative Protocol)

This assay measures the effect of a compound on the growth and proliferation of cancer cells.

-

Reagents and Materials:

-

MDA-361 and PC3MM2 cancer cell lines.

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom cell culture plates.

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

The following day, the media is replaced with fresh media containing serial dilutions of this compound or DMSO as a vehicle control.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Western Blotting for Signaling Pathway Analysis (Representative Protocol)

This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-361).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6 ribosomal protein).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cells are treated with this compound at various concentrations for a specific time.

-

The cells are then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-Akt).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

A chemiluminescent substrate is added, which reacts with HRP to produce light.

-

The light signal is captured by an imaging system, revealing bands corresponding to the protein of interest. The intensity of the bands can be quantified to determine changes in protein expression or phosphorylation.

-

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition by PKI-179

References

- 1. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for PKI-179 Hydrochloride in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in mouse xenograft models. The provided protocols are based on established preclinical studies and are intended to serve as a detailed guide for in vivo efficacy evaluation.

Mechanism of Action

This compound is an orally bioavailable small molecule that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3] PKI-179 inhibits both PI3K and mTOR, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4]

In Vitro Potency

PKI-179 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| PI3K-α | 8 |

| PI3K-β | 24 |

| PI3K-γ | 74 |

| PI3K-δ | 77 |

| PI3K-α (E545K mutant) | 14 |

| PI3K-α (H1047R mutant) | 11 |

| mTOR | 0.42 |

| Data sourced from multiple studies.[5][6][7][8] |

Recommended Dosage for Mouse Xenograft Models

In vivo studies using human tumor xenografts in nude mice have demonstrated the anti-tumor efficacy of PKI-179. The recommended dosage and administration schedule can be adapted based on the specific tumor model and experimental goals.

Summary of In Vivo Studies

| Tumor Model | Dosing Range (mg/kg) | Administration Route | Dosing Schedule | Key Findings |

| MDA-361 Human Breast Cancer | 5, 10, 25, 50 | Intraperitoneal (i.p.) | Every 3 days for 4 weeks | Pronounced tumor growth arrest at doses above 10 mg/kg. No significant animal weight loss.[5] |

| MDA-361 Human Breast Cancer | 5 - 50 | Oral (p.o.) | Once daily for 40 days | Inhibition of tumor growth and well-tolerated.[6] |

| MDA-361 Human Breast Cancer | 50 | Oral (p.o.) | Not Specified | Good inhibition of PI3K signaling in the tumor.[5][6] |

Experimental Protocol: In Vivo Antitumor Efficacy Study

This protocol outlines a typical xenograft study to evaluate the efficacy of this compound.

1. Cell Culture and Animal Model:

-

Cell Line: MDA-361 human breast cancer cells.

-

Animal Model: Female athymic nude mice (4-6 weeks old).

2. Tumor Implantation:

-

Harvest MDA-361 cells during the logarithmic growth phase.

-

Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

-

Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth regularly using calipers.

-

Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

4. Preparation of this compound Formulation:

-

This compound is soluble in DMSO and can be further diluted in an aqueous buffer like PBS.[9]

-

For oral administration, a common vehicle is 0.5% methylcellulose in sterile water.

-

Prepare fresh formulations daily.

5. Treatment Administration:

-

Vehicle Control Group: Administer the vehicle solution corresponding to the treatment group.

-

Treatment Groups: Administer this compound at the desired doses (e.g., 10, 25, and 50 mg/kg) via oral gavage or intraperitoneal injection.

-

Follow the selected dosing schedule (e.g., once daily).

6. Efficacy and Tolerability Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

7. Pharmacodynamic Analysis (Optional):

-

To confirm target engagement, tumors can be collected at specific time points after the final dose.

-

Analyze the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway (e.g., p-Akt, p-S6) using techniques like Western blotting or immunohistochemistry.

Visualizing Pathways and Workflows

To better understand the mechanism and experimental design, the following diagrams are provided.

References

- 1. A structural insight into the inhibitory mechanism of an orally active PI3K/mTOR dual inhibitor, PKI-179 using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI 3-K/mTOR Inhibitor III, PKI-179 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Measuring p-Akt Levels Using PKI-179 Hydrochloride in Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-179 hydrochloride is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting these key kinases, PKI-179 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[3][4][5][6][7] Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt signaling cascade. The activation of Akt is a multi-step process that involves its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the carboxy-terminal hydrophobic motif. Full activation of Akt is generally associated with phosphorylation at both sites.

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of Akt (p-Akt), researchers can assess the activation status of the PI3K/Akt pathway. This application note provides a detailed protocol for utilizing this compound to inhibit Akt phosphorylation and measure the corresponding changes in p-Akt levels using Western blot analysis.

Mechanism of Action of PKI-179

PKI-179 is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[8][9] By inhibiting PI3K, PKI-179 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits Akt to the plasma membrane, a prerequisite for its activation. The inhibition of mTOR by PKI-179 further downstream also impacts cellular processes regulated by this kinase. The net effect of PKI-179 treatment is a dose-dependent reduction in the phosphorylation of Akt and its downstream targets.

Data Presentation

The inhibitory activity of this compound against various PI3K isoforms and mTOR, as well as its effect on cell proliferation, has been determined in several studies. The following table summarizes the key quantitative data.

| Target | IC50 (nM) | Reference |

| PI3Kα | 8 | [1][10] |

| PI3Kβ | 24 | [1][10] |

| PI3Kδ | 17 | [1] |

| PI3Kγ | 74 | [1][10] |

| PI3Kα (E545K mutant) | 14 | [1][10] |

| PI3Kα (H1047R mutant) | 11 | [1][10] |

| mTOR | 0.42 | [1][10] |

| Cell Line | Proliferation IC50 (nM) | Reference |

| MDA-361 (Breast Cancer) | 22 | [1] |

| PC3MM2 (Prostate Cancer) | 29 | [1] |

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by PKI-179.

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by PKI-179.

Experimental Workflow

The following diagram outlines the general workflow for a Western blot experiment to measure p-Akt levels following treatment with PKI-179.

Caption: Western blot workflow for p-Akt measurement.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cell line with a constitutively active PI3K/Akt pathway is recommended (e.g., MDA-MB-453, NCI-H1650, or other cancer cell lines with known PIK3CA mutations or PTEN loss).

-

This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

-

Cell Culture Medium: As recommended for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with:

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate)

-

-

Protein Assay Reagent: (e.g., BCA or Bradford)

-

4x Laemmli Sample Buffer: (with β-mercaptoethanol or DTT)

-

Tris-Glycine SDS-PAGE Gels

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer: (Tris-Glycine with 20% methanol)

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit or Mouse anti-total Akt

-

Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Protocol

1. Cell Culture and Treatment

-

Seed the chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range to test is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PKI-179 concentration.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of PKI-179 or vehicle.

-

Incubate the cells for a predetermined time. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal incubation time for p-Akt inhibition. A 2 to 6-hour incubation is often sufficient to observe effects on signaling pathways.

2. Cell Lysis

-

After treatment, place the plates on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE

-

To 30-50 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

Briefly centrifuge the samples to collect the condensate.

5. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein (30-50 µg) per lane of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473 or Thr308) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Follow the manufacturer's recommendation for antibody dilution).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin or GAPDH.

-

Stripping: Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for 15-30 minutes at room temperature. Wash extensively with PBS and TBST before re-blocking and re-probing.

-

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-